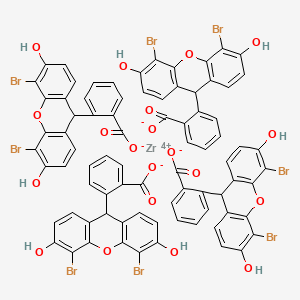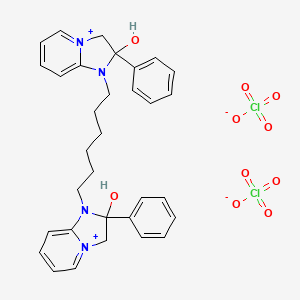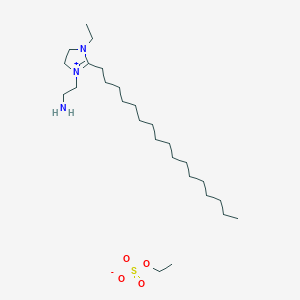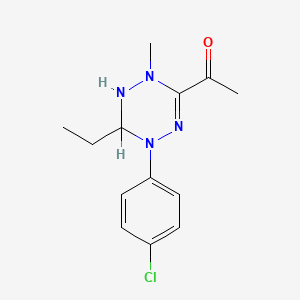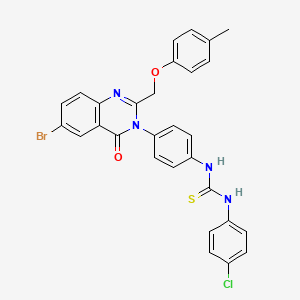
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N'-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Quinazolinone, bromine, 4-methylphenol
- Conditions: Controlled temperature, solvent medium
Step 3: Formation of Thiourea Linkage
- Reactants: Intermediate product, 4-chlorophenyl isothiocyanate
- Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the bromo and phenoxy groups. The final step involves the formation of the thiourea linkage.
-
Step 1: Synthesis of Quinazolinone Core
- Reactants: Anthranilic acid, formamide
- Conditions: Reflux in the presence of a catalyst
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- can undergo various chemical reactions, including:
-
Oxidation: : Conversion to corresponding sulfonyl derivatives
- Reagents: Hydrogen peroxide, peracids
- Conditions: Mild to moderate temperatures
-
Reduction: : Reduction of the quinazolinone core
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution: : Halogen exchange or nucleophilic substitution
- Reagents: Halide salts, nucleophiles
- Conditions: Solvent medium, controlled temperatures
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential inhibitor of specific enzymes or proteins.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiourea, N-(4-(6-chloro-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
- Thiourea, N-(4-(6-bromo-2-((4-ethylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)-
Uniqueness
Thiourea, N-(4-(6-bromo-2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-N’-(4-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both bromo and chlorophenyl groups. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
118526-09-3 |
|---|---|
Formule moléculaire |
C29H22BrClN4O2S |
Poids moléculaire |
605.9 g/mol |
Nom IUPAC |
1-[4-[6-bromo-2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C29H22BrClN4O2S/c1-18-2-13-24(14-3-18)37-17-27-34-26-15-4-19(30)16-25(26)28(36)35(27)23-11-9-22(10-12-23)33-29(38)32-21-7-5-20(31)6-8-21/h2-16H,17H2,1H3,(H2,32,33,38) |
Clé InChI |
KHTMQUHAOUODIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


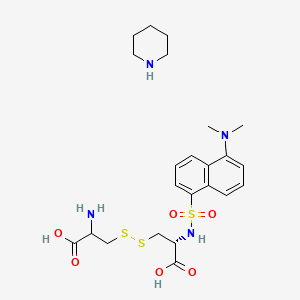


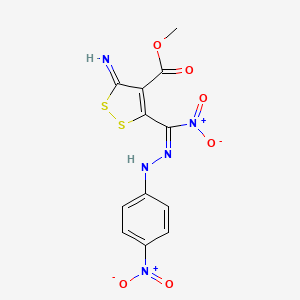
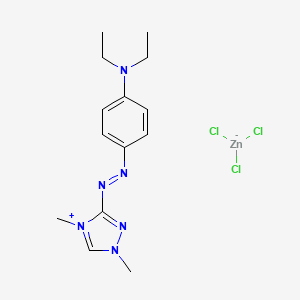
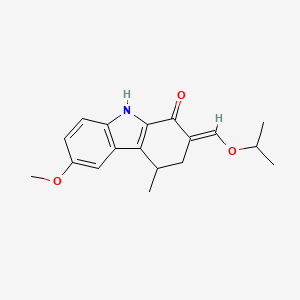

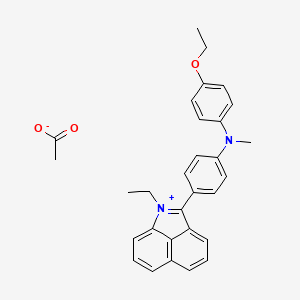
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)

